(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a thiazole ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the azepane moiety and the phenoxy group. The final step involves the attachment of the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenoxy rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy and acetic acid groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.
Phenoxyacetic Acid Derivatives: Compounds like 2,4-D (a herbicide) and dicamba are structurally similar and used in agricultural applications.
Uniqueness
What sets (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid apart is its combination of the thiazole ring with the azepane and phenoxyacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H28N2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[4-[(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H28N2O4S/c1-4-16-13-22(2,3)10-5-11-24(16)21-23-20(27)18(29-21)12-15-6-8-17(9-7-15)28-14-19(25)26/h6-9,12,16H,4-5,10-11,13-14H2,1-3H3,(H,25,26)/b18-12- |
InChI Key |
OLUTYAYFWZMFIM-PDGQHHTCSA-N |
Isomeric SMILES |
CCC1CC(CCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)(C)C |
Canonical SMILES |
CCC1CC(CCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)(C)C |
Origin of Product |
United States |
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